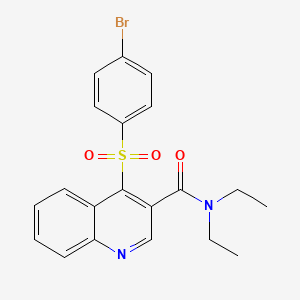![molecular formula C17H19FN2O4S2 B2834113 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896301-34-1](/img/structure/B2834113.png)
2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to target methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis and cell cycle progression.
Mode of Action
It’s known that sulfonyl fluorides, like the one present in this compound, can act as electrophiles, reacting with nucleophilic amino acid residues in proteins . This can lead to changes in the protein’s function.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to influence a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The presence of the fluorophenyl group might influence its pharmacokinetic properties, as fluorine atoms are often used in drug design to improve metabolic stability and enhance lipophilicity, which can improve bioavailability .
Preparation Methods
The synthesis of 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonylpropanoylamino intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminopropanoic acid under basic conditions to form the sulfonylpropanoylamino intermediate.
Thiophene ring functionalization: The thiophene ring is functionalized by introducing methyl groups at positions 4 and 5.
Coupling reaction: The sulfonylpropanoylamino intermediate is then coupled with the functionalized thiophene ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may interact with biological targets.
Material Science: Its properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study enzyme interactions and protein binding due to its functional groups.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 2-[3-(4-fluorobenzenesulfonyl)propanamido]-N,4,5-trimethylthiophene-3-carboxamide include:
2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
2-[3-(4-bromophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.
2-[3-(4-methylphenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-10-11(2)25-17(15(10)16(22)19-3)20-14(21)8-9-26(23,24)13-6-4-12(18)5-7-13/h4-7H,8-9H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWVMRSKFFGURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3,4-Dihydro-1H-isochromene-6-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2834030.png)
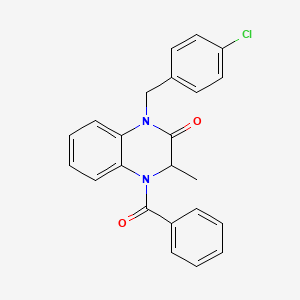
![(2E)-2-[(4-chlorophenyl)formamido]-3-(furan-2-yl)-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2834033.png)
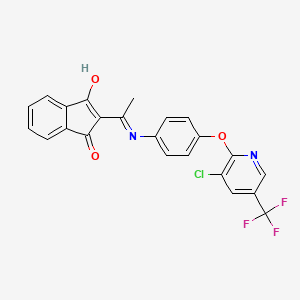
![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2834038.png)
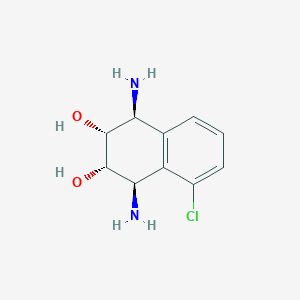
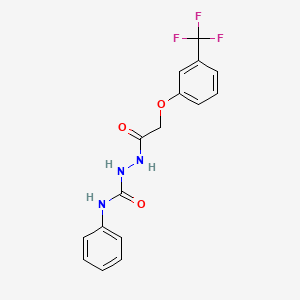
![2-CHLORO-N-[4'-(2-CHLORO-5-NITROBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-5-NITROBENZAMIDE](/img/structure/B2834041.png)
![N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2834042.png)
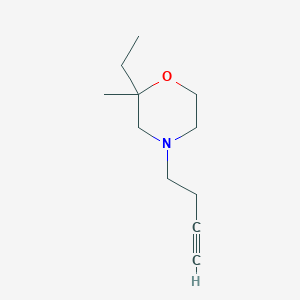
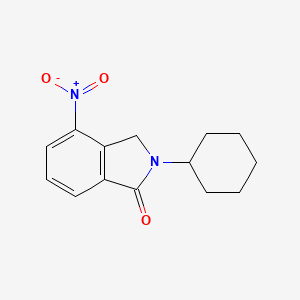
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2834047.png)
![(4-Oxo-4h-benzo[4,5]thiazolo[3,2-a]pyrimidin-2-yl)methyl 2-(6,7-dihydro-5h-indeno[5,6-b]furan-3-yl)acetate](/img/structure/B2834048.png)
